molecular formula C8H9N3O2S B7815391 (2-Cyanophenyl)methanesulfonohydrazide

(2-Cyanophenyl)methanesulfonohydrazide

Cat. No.: B7815391
M. Wt: 211.24 g/mol
InChI Key: IAACSHUABCKMNI-UHFFFAOYSA-N
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Description

(2-Cyanophenyl)methanesulfonohydrazide is an organic compound with the molecular formula C8H9N3O2S It is a derivative of phenylmethanesulfonohydrazide, where a cyano group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanophenyl)methanesulfonohydrazide typically involves the reaction of 2-cyanobenzaldehyde with methanesulfonohydrazide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanophenyl)methanesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethanesulfonohydrazides.

Scientific Research Applications

(2-Cyanophenyl)methanesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyanophenyl)methanesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonohydrazide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetohydrazide: Similar in structure but with different reactivity and applications.

    Phenylmethanesulfonohydrazide: Lacks the cyano group, leading to different chemical properties and uses.

Uniqueness

(2-Cyanophenyl)methanesulfonohydrazide is unique due to the presence of both the cyano and sulfonohydrazide groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

(2-cyanophenyl)methanesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-5-7-3-1-2-4-8(7)6-14(12,13)11-10/h1-4,11H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAACSHUABCKMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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